1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane
Brand Name: Vulcanchem
CAS No.: 834884-95-6
VCID: VC3359527
InChI: InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-23-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=CS2)C(=O)O
Molecular Formula: C16H24N2O4S
Molecular Weight: 340.4 g/mol

1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane

CAS No.: 834884-95-6

Cat. No.: VC3359527

Molecular Formula: C16H24N2O4S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane - 834884-95-6

Specification

CAS No. 834884-95-6
Molecular Formula C16H24N2O4S
Molecular Weight 340.4 g/mol
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-thiophen-2-ylacetic acid
Standard InChI InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-23-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20)
Standard InChI Key UOTHVHCXBJCCAF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=CS2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=CS2)C(=O)O

Introduction

Chemical Structure and Identification

Molecular Identification

1-Boc-4-(carboxy-thiophen-2-YL-methyl)-diazepane is identified by the CAS number 834884-95-6, with a molecular formula of C16H24N2O4S and a molecular weight of 340.4 g/mol. The IUPAC name for this compound is 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-thiophen-2-ylacetic acid, providing a systematic description of its chemical structure. This nomenclature highlights the key structural components that give the compound its distinctive properties and reactivity profile.

Structural Characteristics

The compound features several important structural elements that contribute to its chemical behavior and applications:

  • A seven-membered diazepane ring containing two nitrogen atoms

  • A thiophene moiety in position 2 (2-YL configuration)

  • A carboxylic acid group that enables further functionalization

  • A tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms

The structural configuration can be further identified through its Standard InChI notation: InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-23-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20). This notation provides a comprehensive description of the molecular structure, allowing for precise identification across chemical databases.

Chemical Properties

Table 1: Key Chemical Properties of 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-diazepane

PropertyValueReference
CAS Number834884-95-6
Molecular FormulaC16H24N2O4S
Molecular Weight340.4 g/mol
Standard InChIKeyUOTHVHCXBJCCAF-UHFFFAOYSA-N
Physical StateSolid (inferred)

The presence of both basic nitrogen atoms and an acidic carboxylic group creates an amphoteric molecule capable of participating in a range of chemical reactions. The thiophene ring adds aromatic character and potential for π-π interactions, while the Boc protecting group provides stability during synthetic manipulations by preventing unwanted reactions at the protected nitrogen.

Structural Comparison with Related Compounds

Positional Isomer Analysis

A closely related compound is 1-Boc-4-(carboxy-thiophen-3-YL-methyl)-diazepane (CAS: 885275-85-4), which differs only in the position of the thiophene substitution—position 3 rather than position 2. This seemingly minor structural variation can significantly impact the compound's biological activity, reactivity, and physical properties due to alterations in electron distribution and steric considerations.

Comparative Analysis of Structural Analogs

Table 2: Comparison with Structurally Related Compounds

CompoundCAS NumberKey Structural DifferenceMolecular FormulaMolecular Weight
1-Boc-4-(carboxy-thiophen-2-YL-methyl)-diazepane834884-95-6Target compoundC16H24N2O4S340.4 g/mol
1-Boc-4-(carboxy-thiophen-3-YL-methyl)-diazepane885275-85-4Thiophene at position 3C16H24N2O4S340.4 g/mol
(R)-1-Boc-2-methyl-diazepane74787986Simpler structure, methyl group at position 2C11H22N2O2214.30 g/mol
Methyl 1,4-diazepane-2-carboxylate dihydrochloride1219417-89-6Different functional groups, HCl saltC7H16Cl2N2O2231.12 g/mol

Examining the structural similarities and differences among these related compounds provides valuable insights into how specific functional groups and their positioning affect chemical behavior and potential applications. The consistent presence of the diazepane ring across these compounds highlights its importance as a pharmacophore in drug design and development.

Synthesis and Preparation

Protection Strategy

The Boc protecting group is particularly valuable in the synthesis of this compound as it:

  • Prevents unwanted side reactions at the nitrogen during subsequent synthetic steps

  • Can be selectively removed under acidic conditions when necessary

  • Enhances the compound's stability during storage and handling

  • Improves solubility in organic solvents commonly used in synthetic procedures

Drawing parallels from the synthesis of the related compound 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid, protection strategies often employ reagents such as Boc2O (di-tert-butyl dicarbonate) under basic conditions .

Applications in Research and Development

Pharmaceutical Development

1-Boc-4-(carboxy-thiophen-2-YL-methyl)-diazepane serves as a key intermediate in the synthesis of novel pharmaceuticals. The diazepane ring structure is particularly valuable in developing drugs targeting neurological disorders, as similar heterocyclic systems have demonstrated efficacy in modulating neurotransmitter systems.

The compound's diverse functional groups allow for further derivatization to optimize pharmacokinetic and pharmacodynamic properties, making it a versatile building block in medicinal chemistry. The presence of the thiophene moiety is particularly significant as thiophene-containing compounds have shown promise in various therapeutic areas including anti-inflammatory, antiviral, and anticancer applications.

Biochemical Research

In biochemical research, this compound is utilized in studies investigating interactions between small molecules and biological systems. Its unique structure makes it valuable for:

  • Probing structure-activity relationships in receptor binding studies

  • Developing affinity labels for protein characterization

  • Creating chemical probes to investigate biological pathways

  • Studying drug-receptor dynamics in complex biological systems

Material Science Applications

In material science, 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-diazepane can be incorporated into polymer matrices to enhance material properties for biomedical applications. The thiophene moiety, with its conjugated π-electron system, can contribute to:

  • Electrical conductivity in specialized polymers

  • Photophysical properties for sensing applications

  • Improved thermal stability in composite materials

  • Enhanced binding to specific substrates through π-stacking interactions

Analytical Chemistry

In analytical chemistry, the compound serves as a standard reference material in chromatographic techniques, ensuring the accuracy of analytical methods. Its well-defined structure and stability make it suitable for:

  • Calibrating analytical instruments

  • Validating separation methods

  • Developing new chromatographic techniques

  • Training purposes in analytical laboratories

Structure-Activity Relationships and Comparative Analysis

Comparison with 3-YL Positional Isomer

The positional isomer 1-Boc-4-(carboxy-thiophen-3-YL-methyl)-diazepane differs only in the attachment point of the thiophene ring. This minor structural difference can have significant implications for:

  • Molecular recognition by biological targets

  • Electronic properties affecting reactivity

  • Spatial arrangement influencing binding pocket fit

  • Metabolic stability and degradation pathways

While both compounds share identical molecular formulas and weights, the altered position of the thiophene substituent changes the three-dimensional structure, potentially leading to different biological activities and chemical behaviors.

Functional Group Contributions

  • The diazepane ring provides a flexible, nitrogen-containing scaffold common in bioactive molecules

  • The thiophene moiety introduces aromatic character and potential for π-π interactions

  • The carboxylic acid group enables further functionalization through esterification, amide formation, or reduction

  • The Boc protecting group temporarily masks reactivity at one nitrogen, allowing selective chemistry at other positions

Understanding these contributions helps in designing derivatives with optimized properties for specific applications.

Future Research Directions

Emerging Applications

The unique structural features of this compound suggest potential in emerging fields:

  • Development of enzyme inhibitors targeting specific therapeutic pathways

  • Creation of chemical probes for studying protein-ligand interactions

  • Design of novel materials with specialized electronic or optical properties

  • Exploration of catalytic applications leveraging the compound's functional groups

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